Rel-1-(4-Methylpiperidin-1-Yl)-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Ethanone
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Overview
Description
Rel-1-(4-Methylpiperidin-1-Yl)-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Ethanone is a complex organic compound with a unique structure that combines a piperidine ring, a pyrrolidine ring, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(4-Methylpiperidin-1-Yl)-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling with the pyran ring. Common reagents used in these reactions include strong bases, such as sodium hydride, and catalysts like palladium on carbon. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(4-Methylpiperidin-1-Yl)-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Rel-1-(4-Methylpiperidin-1-Yl)-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-1-(4-Methylpiperidin-1-Yl)-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.
Comparison with Similar Compounds
Rel-1-(4-Methylpiperidin-1-Yl)-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Ethanone can be compared with other compounds that have similar structural features, such as:
1-(4-Methylpiperidin-1-Yl)-2-(Pyrrolidin-1-Yl)Ethanone: Lacks the pyran ring, resulting in different chemical properties.
1-(4-Methylpiperidin-1-Yl)-2-(Pyran-4-Yl)Ethanone: Lacks the pyrrolidine ring, affecting its biological activity.
1-(4-Methylpiperidin-1-Yl)-2-(Pyrrol-1-Yl)Ethanone: Contains a pyrrole ring instead of a pyrrolidine ring, leading to variations in reactivity.
The uniqueness of this compound lies in its combination of three different ring systems, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11-2-4-17(5-3-11)15(18)6-12-9-19-10-13-7-16-8-14(12)13/h11-14,16H,2-10H2,1H3/t12-,13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTVLQZRTREUGN-MCIONIFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2COCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)C[C@@H]2COC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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